molecular formula C13H17NO2 B1297317 4-(4-Methylpiperidin-1-yl)benzoic acid CAS No. 97096-92-9

4-(4-Methylpiperidin-1-yl)benzoic acid

Cat. No. B1297317
CAS RN: 97096-92-9
M. Wt: 219.28 g/mol
InChI Key: ZIFMYTNXBNDWLU-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 281234-85-3 . It has a molecular weight of 219.28 . The IUPAC name for this compound is 4-(1-methyl-4-piperidinyl)benzoic acid .


Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperidin-1-yl)benzoic acid” is 1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 219.28 . The InChI code provides information about its molecular structure .

Scientific Research Applications

  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .
    • Method : The compounds were synthesized and their antifungal activity was tested in vitro .
    • Results : The antifungal activity of the derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
  • Anti-Staphylococci and Anti-Enterococci Agents

    • Field : Antibiotics
    • Application : Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The specific results or outcomes obtained were not detailed in the search results .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is used as an intermediate in the synthesis of Imatinib, a medication used to treat certain types of cancer .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The specific results or outcomes obtained were not detailed in the search results .
  • Antimalarial, Antimicrobial, Anti-cancer, and Anti-viral Activities

    • Field : Medicinal Chemistry
    • Application : Compounds related to 1,3,5-triazine, which is structurally similar to “4-(4-Methylpiperidin-1-yl)benzoic acid”, have been found to exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The specific results or outcomes obtained were not detailed in the search results .
  • Peroxygenase Activity Enhancement

    • Field : Biochemistry
    • Application : An engineered cytochrome P450 O-demethylase was used to enhance peroxygenase activity, which has potential applications in lignin bioconversion .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The specific results or outcomes obtained were not detailed in the search results .
  • Antimicrobial Preservative

    • Field : Pharmaceutical Chemistry
    • Application : Esterification of acids, such as benzoic acid, can extend the pH span of antimicrobial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the search results .
    • Results : The specific results or outcomes obtained were not detailed in the search results .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFMYTNXBNDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284610
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-1-yl)benzoic acid

CAS RN

97096-92-9
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97096-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylpiperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Methylpiperidin1-yl)benzonitrile (1.2 g) was heated to reflux with potassium hydroxide (0.7 g) in water (2 ml) and ethylene glycol (8 ml) for 3 hours. The mixture was diluted with water, washed with ethyl acetate and acidified with 2N hydrochloric acid. The precipitated product was filtered off with suction, dissolved in dichloromethane, dried over sodium sulfate, concentrated and crystallized from diethyl ether. This resulted in the product with the molecular weight of 219.29 (C13H17NO2); MS(ESI): 220 (M+H+).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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